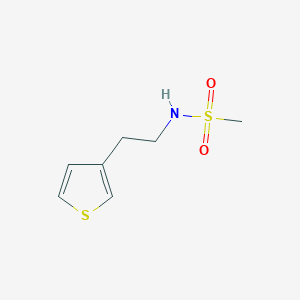

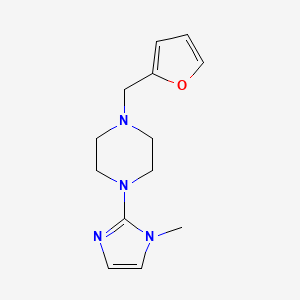

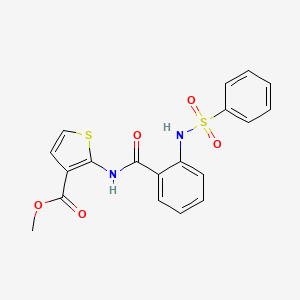

![molecular formula C24H15F3N4O2 B2515072 2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one CAS No. 1291832-01-3](/img/structure/B2515072.png)

2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one" is a derivative of the phthalazin-1(2H)-one scaffold, which has been identified as a core structure for the design of potent and selective human A3 adenosine receptor antagonists. The phthalazin-1(2H)-one (PHTZ) ring system is structurally similar to other scaffolds like the 2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-one (TQX) and the 4-carboxamido-quinazoline (QZ), which have been extensively investigated for their affinity and selectivity towards the hA3 adenosine receptor (AR) .

Synthesis Analysis

The synthesis of related phthalazin-1(2H)-one derivatives involves various strategies, including one-pot, multi-component reactions, and cyclization under solid-state conditions. For instance, a one-pot, four-component synthesis method has been employed to create pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, which indicates the versatility of the phthalazin-1(2H)-one scaffold in accommodating different substituents . Similarly, cyclization of hydrazinyl-naphthyridine with aroylbenzoic acids has been used to synthesize phthalazin-1(2H)-one derivatives with antimicrobial properties . These methods highlight the synthetic accessibility of the phthalazin-1(2H)-one core and its derivatives.

Molecular Structure Analysis

The molecular structure of phthalazin-1(2H)-one derivatives is characterized by the presence of various heterocyclic rings such as oxadiazoles, triazoles, and naphthyridines. The incorporation of these heterocycles can significantly influence the binding affinity and selectivity of the compounds towards biological targets. For example, the presence of a 1,3,4-oxadiazole ring has been shown to contribute to the antimicrobial activity of certain phthalazin-1(2H)-one derivatives . Additionally, crystal structure studies and density functional theory (DFT) calculations have been conducted to understand the reactive sites and intermolecular interactions of oxadiazolyl-piperazine derivatives, which can provide insights into the molecular structure of related phthalazin-1(2H)-one compounds .

Chemical Reactions Analysis

Phthalazin-1(2H)-one derivatives can undergo various chemical reactions, including nucleophilic addition, ring opening, and ring closure, as evidenced by the synthesis of fluorinated triazin-5-ones from oxadiazoles and hydrazine . These reactions demonstrate the reactivity of the phthalazin-1(2H)-one scaffold and its potential for chemical modifications to enhance biological activity or to introduce new functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazin-1(2H)-one derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the introduction of fluorine atoms can significantly alter the lipophilicity and electronic properties of the compounds, as seen in the synthesis of fluorinated heterocyclic compounds . The antimicrobial and anticancer activities of these derivatives are also closely related to their physicochemical properties, which can be optimized through structural modifications .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of phthalazin-1(2H)-one derivatives involves various chemical processes aimed at exploring their potential applications in medicinal chemistry. For instance, the synthesis and antimicrobial activity of some condensed [4-(2,4,6-Trimethylphenyl)-1(2H)-oxo-phthalazin-2-yl]acetic acid hydrazide derivatives were studied, showcasing the chemical versatility and potential biological relevance of such compounds (El-Hashash et al., 2012). These endeavors highlight the methodological advancements in the synthesis of phthalazin-1(2H)-one derivatives and their structural characterizations through various analytical techniques.

Antimicrobial Activities

Research has also focused on the antimicrobial properties of phthalazin-1(2H)-one derivatives. Studies on the synthesis and antimicrobial activity of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl] phthalazin-1(2H)-one derivatives indicate that these compounds exhibit antimicrobial activities against various bacterial and fungal strains, suggesting their potential as therapeutic agents (Sridhara et al., 2010). This line of investigation emphasizes the importance of chemical modifications in enhancing the biological efficacy of phthalazin-1(2H)-one derivatives.

Potential Therapeutic Applications

Further exploration into the therapeutic applications of phthalazin-1(2H)-one derivatives is evident in their evaluation as antimicrobial agents. For example, the identification of the 2-phenylphthalazin-1(2H)-one scaffold as a core structure for designing potent and selective human A3 adenosine receptor antagonists highlights the therapeutic potential of these compounds in modulating physiological processes (Poli et al., 2011). This demonstrates the broader implications of phthalazin-1(2H)-one derivatives in drug design and development.

Propriétés

IUPAC Name |

2-(3-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15F3N4O2/c1-14-6-4-9-17(12-14)31-23(32)19-11-3-2-10-18(19)20(29-31)22-28-21(30-33-22)15-7-5-8-16(13-15)24(25,26)27/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOBEVYCMJARCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

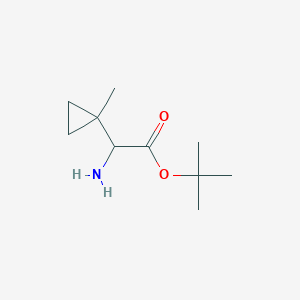

![6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2514989.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514998.png)

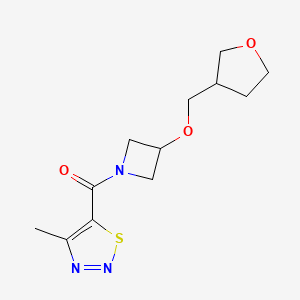

![3-Methyl-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one](/img/structure/B2515002.png)

![1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2515006.png)

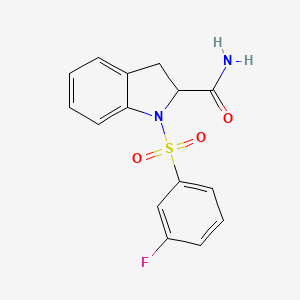

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515007.png)